![molecular formula C24H27N3 B10774816 3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774816.png)
3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydronaphthalene moiety, and a phenylethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydronaphthalene intermediate, which is then functionalized to introduce the phenylethylamine group. The final step involves the formation of the pyridine ring and the methylation at the 3-position. Common reagents used in these reactions include hydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Pyrazole Derivatives: Known for their applications in medicinal chemistry and materials science.
Pyridine Derivatives: Widely used in organic synthesis and as building blocks for more complex molecules
Uniqueness
What sets 3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H27N3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C24H27N3/c1-16-12-22(15-26-24(16)25)20-8-9-21-14-23(11-10-19(21)13-20)27-17(2)18-6-4-3-5-7-18/h3-9,12-13,15,17,23,27H,10-11,14H2,1-2H3,(H2,25,26) |
InChI Key |
FEQZYBOSWWUNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC3=C(CC(CC3)NC(C)C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


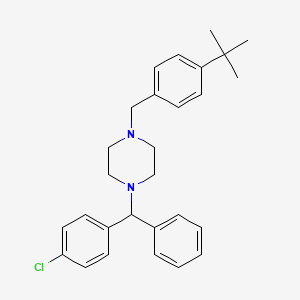
![2-[[2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-3-hydroxypropanamide](/img/structure/B10774740.png)

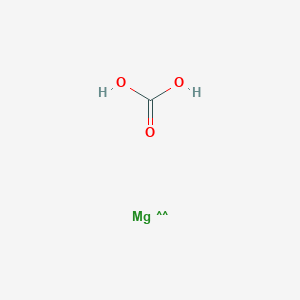
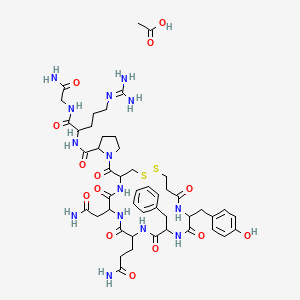
![(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10774759.png)
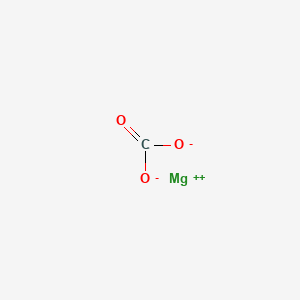
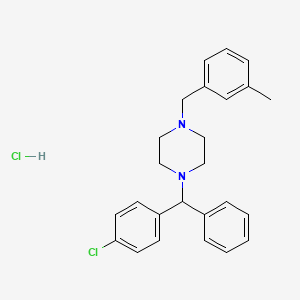
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)
![[(4R,5S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774791.png)
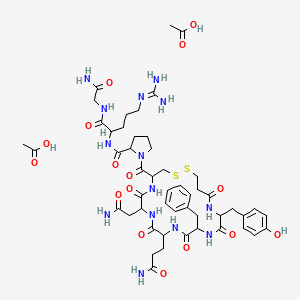
![3-methyl-5-[(6R)-6-[[(1S)-1-phenylethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774800.png)
![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B10774808.png)
